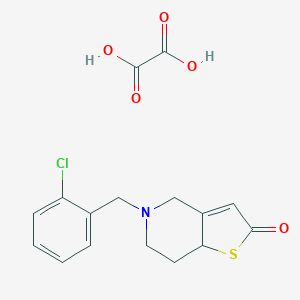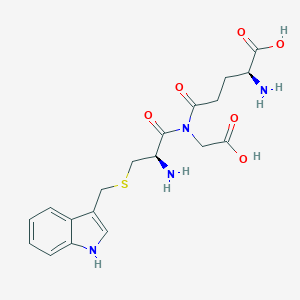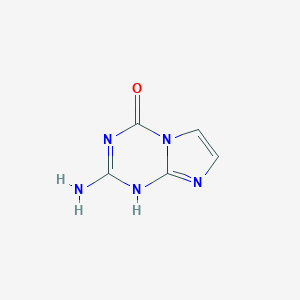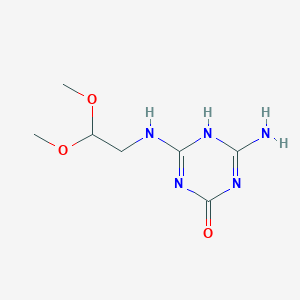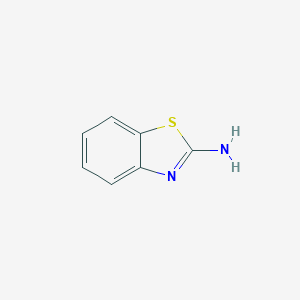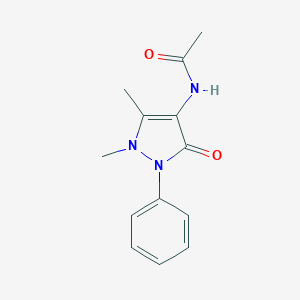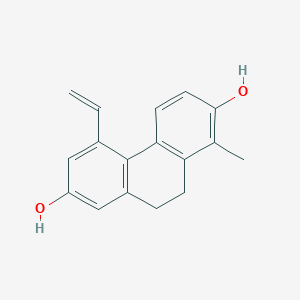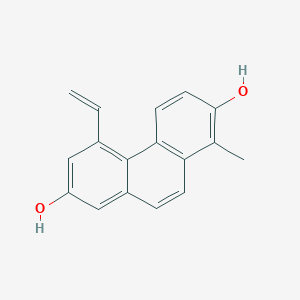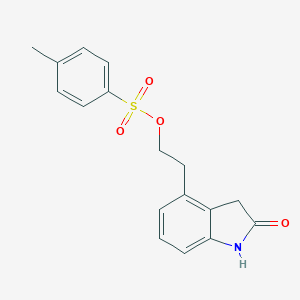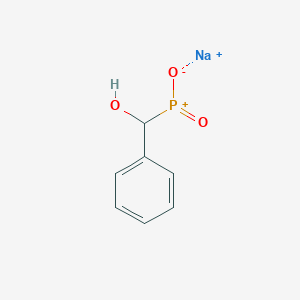
3-Hydroxy Ropivacaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- involves several steps. One common method includes the reaction of 3-hydroxy-2,6-dimethylphenylamine with 2-piperidinecarboxylic acid under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Hydroxy-2’,6’-pipecoloxylidide
- N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
Uniqueness
Compared to similar compounds, 2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- stands out due to its specific stereochemistry and functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
163589-30-8 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(2S)-N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-6-5-7-14(19)17(21)18-16-12(2)8-9-15(20)13(16)3/h8-9,14,20H,4-7,10-11H2,1-3H3,(H,18,21)/t14-/m0/s1 |
InChI-Schlüssel |
IXOVDWXTIIYVOJ-AWEZNQCLSA-N |
SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C |
Isomerische SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)O)C |
Kanonische SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C |
Synonyme |
(2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide; _x000B_(-)-3’-Hydroxyropivacaine; 3’-Hydroxyropivacaine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



